molecular formula C26H27NO B594100 (3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone CAS No. 1547339-60-5

(3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

Cat. No. B594100
M. Wt: 369.508
InChI Key: NGFGMPFSPOLCMX-UHFFFAOYSA-N
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Description

“(3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone” is a synthetic cannabinoid . Synthetic cannabinoids are a class of molecules that bind to the same receptors to which cannabinoids (THC and CBD) in cannabis plants attach. They are designer drugs, commonly sprayed onto plant matter and are usually smoked, although they have also been consumed in a concentrated liquid form in the US and UK .


Molecular Structure Analysis

The molecular formula of “(3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone” is C24H23NO . The InChI Key is JDNLPKCAXICMBW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “(3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone” is 341.4455 g/mol .

Scientific Research Applications

Chemical Identification and Analysis

A study identified various compounds, including (3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, as adulterants in herbal and drug-like products obtained via the Internet. These compounds were identified and quantified using techniques like liquid chromatography–mass spectrometry, and gas chromatography–mass spectrometry (Nakajima et al., 2011).

Structural Elucidation

Another study focused on the structural and spectral elucidation of cannabimimetic compounds including (3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone. The study utilized liquid chromatography, high-resolution accurate mass detection, and nuclear magnetic resonance analysis for this purpose (Denooz et al., 2013).

Pharmacokinetics and Distribution

Research on the distribution of synthetic cannabinoids like (3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone in pigs after intravenous administration revealed insights into the pharmacokinetics of these substances. This study helps in understanding the distribution and metabolism of such compounds in the body (Schaefer et al., 2017).

Genotoxic Properties

A study investigated the genotoxic properties of various synthetic cannabinoids, including compounds structurally related to (3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone. This research is significant in understanding the potential genetic and cellular impact of these compounds (Ferk et al., 2016).

Toxicology and Forensic Analysis

Another research area is the toxicology and forensic analysis of synthetic cannabinoids. Studies have focused on identifying and quantifying these substances in various matrices, such as sewage, to track their use and presence in the environment (Borova et al., 2015).

Comparative Pharmacokinetic Studies

Comparative pharmacokinetic studies in animals, like pigs, have been conducted to understand the metabolism and excretion of synthetic cannabinoids. These studies provide insights relevant to both clinical and forensic toxicology (Schaefer et al., 2020).

Safety And Hazards

“(3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone” is a synthetic cannabinoid, and like other synthetic cannabinoids, it may have significant health risks. It is included in Schedule II of the 1971 Convention on Psychotropic Substances .

properties

IUPAC Name

(3-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO/c1-3-5-10-15-27-18-24(22-13-8-9-14-25(22)27)26(28)23-17-19(4-2)16-20-11-6-7-12-21(20)23/h6-9,11-14,16-18H,3-5,10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFGMPFSPOLCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC4=CC=CC=C43)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017315
Record name JWH-210 3-Ethylnaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

CAS RN

1547339-60-5
Record name JWH-210 3-Ethylnaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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